3-(4'-Methylbenzylidene)camphor

Descripción

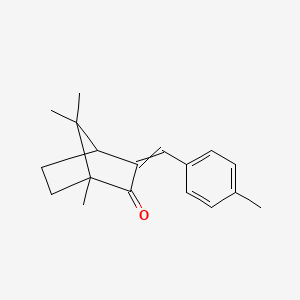

Structure

2D Structure

Propiedades

IUPAC Name |

1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOCBCNFKCOKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047896 | |

| Record name | Enzacamene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36861-47-9 | |

| Record name | 3-(4′-Methylbenzylidene)camphor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36861-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(4-methylphenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Enzacamene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-(4'-Methylbenzylidene)camphor (4-MBC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-(4'-Methylbenzylidene)camphor (4-MBC), a widely used UV filter in the cosmetics industry. This document details the underlying chemical principles, experimental protocols, and analytical characterization methods pertinent to the production of high-purity 4-MBC.

Introduction

This compound, also known as Enzacamene, is an organic compound utilized as a UV-B filter in sunscreens and other cosmetic products to protect the skin from sun damage. Its synthesis is a classic example of a base-catalyzed crossed aldol (B89426) condensation, specifically the Claisen-Schmidt condensation. This reaction involves the condensation of an enolizable ketone, in this case, camphor (B46023), with an aromatic aldehyde that lacks α-hydrogens, 4-methylbenzaldehyde (B123495). The resulting α,β-unsaturated ketone is a conjugated system that effectively absorbs UV-B radiation. Given its application in personal care products, the synthesis of high-purity 4-MBC is of paramount importance. This guide outlines a detailed methodology for its synthesis and subsequent purification.

Synthesis of this compound

The synthesis of 4-MBC is achieved through a Claisen-Schmidt condensation reaction between camphor and 4-methylbenzaldehyde. The reaction is typically catalyzed by a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent.

Reaction Principle

The mechanism involves the deprotonation of the α-carbon of camphor by the base to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The subsequent aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone, this compound.[1] The absence of α-hydrogens in 4-methylbenzaldehyde prevents it from undergoing self-condensation, thus favoring the desired crossed-condensation product.[2]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 4-MBC.

Experimental Protocol: Synthesis

This protocol is based on established Claisen-Schmidt condensation procedures.

Materials:

-

(+)-Camphor

-

4-Methylbenzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve camphor (1.0 eq) and 4-methylbenzaldehyde (1.05 eq) in 95% ethanol.

-

Addition of Base: While stirring the solution at room temperature, slowly add a solution of sodium hydroxide (2.0 eq) in water.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Add deionized water and dichloromethane to the separatory funnel. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.

-

Washing: Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound as a solid.

Quantitative Data: Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| Camphor | 1.0 eq | Adapted Protocol |

| 4-Methylbenzaldehyde | 1.05 eq | Adapted Protocol |

| Reagents | ||

| Sodium Hydroxide | 2.0 eq | Adapted Protocol |

| Solvent | 95% Ethanol | [3] |

| Reaction Conditions | ||

| Temperature | Reflux (80-90 °C) | Adapted Protocol |

| Time | 2-3 hours | Adapted Protocol |

| Yield | ||

| Crude Yield | >90% (typical) | General Observation |

Purification of this compound

The primary method for purifying crude 4-MBC is recrystallization, which effectively removes unreacted starting materials and by-products. Ethanol is a commonly used solvent for this purpose.[1]

Purification Principle

Recrystallization is a purification technique for solid compounds based on differences in solubility. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[4] Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor upon cooling) or insoluble in the hot solvent (to be removed by hot filtration). For 4-MBC, ethanol provides a good solubility profile for effective purification.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Deionized Water (ice-cold)

Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

Procedure:

-

Dissolution: Place the crude 4-MBC in an Erlenmeyer flask and add a minimal amount of hot 95% ethanol to dissolve the solid completely. The solution should be heated to near its boiling point.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear, hot solution to cool slowly to room temperature. As the solution cools, the solubility of 4-MBC will decrease, leading to the formation of crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Quantitative Data: Purification

| Parameter | Value/Observation | Reference |

| Purification Method | Recrystallization | [1] |

| Solvent | 95% Ethanol | [3] |

| Purity Before | Variable (dependent on synthesis) | General |

| Purity After | >98% (typical, by GC/HPLC) | General |

| Appearance | White to off-white crystalline solid | General |

| Recovery Yield | 70-90% (typical) | General |

Characterization of this compound

The purity and identity of the synthesized and purified 4-MBC should be confirmed using various analytical techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Spectroscopic Technique | Characteristic Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.3-7.5 (m, 4H, Ar-H), 6.3 (s, 1H, =CH), 2.4 (s, 3H, Ar-CH₃), 0.8-2.2 (m, camphor protons) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 218 (C=O), 140-125 (aromatic and vinylic carbons), 50-10 (aliphatic carbons) |

| FTIR (KBr, cm⁻¹) | ν (cm⁻¹): ~2960 (C-H stretch), ~1720 (C=O stretch, conjugated), ~1600 (C=C stretch), ~815 (p-disubstituted benzene) |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₂₂O |

| Molecular Weight | 254.37 g/mol |

| Melting Point | 66-70 °C |

| Appearance | White to off-white crystalline powder |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the synthesis and purification of 4-MBC.

References

physicochemical properties of 3-(4'-Methylbenzylidene)camphor

An In-depth Technical Guide on the Physicochemical Properties of 3-(4'-Methylbenzylidene)camphor

Introduction

This compound (4-MBC), also known as enzacamene, is an organic chemical compound derived from camphor (B46023).[1][2] It functions primarily as a UV-B filter, absorbing ultraviolet radiation in the wavelength range of approximately 290 to 320 nm, with a peak absorbance at 301 nm.[3][4][5] Due to this property, it has been widely used in the cosmetics industry in products such as sunscreens, lotions, and lip balms to protect the skin from sun damage.[3][6] The compound is synthesized industrially through the condensation of camphor and 4-methylbenzaldehyde (B123495) under basic conditions.[6] While an effective UV-B absorber, 4-MBC has come under scrutiny for its potential as an endocrine disruptor, specifically for exhibiting estrogenic activity.[7][8] This has led to regulatory restrictions on its use in some regions.[4][9] This document provides a comprehensive overview of the core , along with relevant experimental protocols and diagrams illustrating its mechanism and analysis.

Physicochemical Properties

This compound is a white to off-white or yellowish crystalline solid with a weak, camphor-like odor.[6][10][11] It is typically produced as a mixture of E and Z isomers.[11] The compound is stable under normal conditions but can be sensitive to light and heat.[9][10]

Quantitative Data Summary

The key are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (3E)-1,7,7-Trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one | [1][2] |

| Synonyms | 4-Methylbenzylidene camphor, Enzacamene, Eusolex 6300, Parsol 5000 | [3][6][8] |

| CAS Number | 36861-47-9, 38102-62-4 | [1][10][11] |

| EC Number | 253-242-6 | [1][11] |

| Molecular Formula | C₁₈H₂₂O | [1][9][12] |

| Molecular Weight | 254.37 g/mol | [1][10][12] |

| Physical Form | White to off-white crystalline solid/powder. | [1][6][10] |

| Melting Point | 66-69 °C (151-156 °F) | [1][3][6] |

| Boiling Point | 198-200 °C; 371.9 °C at 760 mmHg | [3][6][13] |

| Density | 1.064 ± 0.06 g/cm³ (Predicted) | [3][6][8] |

| Flash Point | >100 °C (>212 °F); 168.9 °C | [6][10] |

| UV Absorption (λmax) | 297-301 nm | [3][5][14] |

| Water Solubility | Insoluble / Partly miscible (0.00013 g/100 ml at 20 °C). | [1][9][10] |

| Organic Solvent Solubility | Soluble in ethanol (B145695) (~20 mg/ml), DMSO (~20 mg/ml), acetone, and benzene. | [3][9][15] |

Experimental Protocols & Methodologies

The characterization and quantification of this compound and its metabolites rely on a range of analytical techniques.

Synthesis and Purification

-

Synthesis: 4-MBC is commercially produced via the condensation reaction of camphor and 4-methylbenzaldehyde. This reaction is typically carried out under basic conditions.[6]

-

Purification: Following synthesis, the product can be purified using techniques such as chromatography on silica (B1680970) gel to yield a high-purity crystalline solid.[14]

Structural and Purity Analysis

The identity and purity of 4-MBC are confirmed using a combination of spectroscopic and chromatographic methods.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are used to confirm the molecular structure of the compound. For the related compound camphor, characteristic ¹H signals for the methyl groups appear as singlets between 0.8 and 1.0 ppm.[16][17] For 4-MBC, additional signals corresponding to the methylbenzylidene group would be present in the aromatic and vinylic regions of the spectrum.[11][18]

-

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups. The spectrum of 4-MBC would show characteristic absorptions for the C=O group of the ketone, C=C bonds of the aromatic ring and the benzylidene moiety, and C-H bonds of the aliphatic and aromatic parts of the molecule.[11][19]

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is often employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity and assessing its purity.[11][20]

-

Purity Assessment: The purity of commercial preparations is often determined by Gas Chromatography (GC) and is typically above 99%.[11][12]

Quantification in Biological and Environmental Matrices

Due to concerns about systemic absorption and environmental presence, methods have been developed to detect 4-MBC and its metabolites in various samples.

-

Sample Preparation: For biological samples like urine or semen, an initial step of enzymatic hydrolysis is often required to cleave phase II conjugates.[21][22] This is typically followed by a protein precipitation step and subsequent purification and concentration using Solid-Phase Extraction (SPE).[21][23]

-

Analytical Determination: The quantification of 4-MBC and its primary metabolites, such as 3-(4-carboxybenzylidene)camphor (cx-MBC), is achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS).[7][21][22] This technique provides the high selectivity and sensitivity required to detect the low concentrations present in these complex matrices.[22][24]

Visualizations: Pathways and Workflows

Mechanism of UV-B Absorption

As a UV-B filter, this compound protects the skin by absorbing high-energy UV radiation and dissipating it as less harmful thermal energy. This process involves the excitation of electrons within the molecule's chromophore.

Caption: Mechanism of UV-B radiation absorption by this compound.

Potential Endocrine Disruption Pathway

Studies have suggested that 4-MBC may act as an endocrine disruptor by interacting with estrogen receptors, potentially mimicking the effects of estrogen and influencing the expression of estrogen-responsive genes.

Caption: Potential signaling pathway for the estrogenic activity of 4-MBC.

Analytical Workflow for Metabolite Quantification

The following diagram outlines a typical experimental workflow for the quantification of 4-MBC metabolites in a biological matrix such as urine.

Caption: Experimental workflow for the analysis of 4-MBC metabolites in urine.

Conclusion

This compound is a well-characterized organic compound with significant UV-B absorbing properties that have been leveraged in the cosmetics industry. Its physicochemical characteristics, including its crystalline nature, solubility profile, and distinct spectral properties, are well-documented. Standard analytical chemistry protocols, particularly chromatography and mass spectrometry, are essential for its identification, purification, and quantification in various matrices. While its efficacy as a UV filter is clear, ongoing research into its biological activities, particularly its potential as an endocrine disruptor, remains a critical area of investigation for researchers, toxicologists, and regulatory bodies. This guide provides the core technical data and methodological context necessary for professionals working with this compound.

References

- 1. Enzacamene - Wikipedia [en.wikipedia.org]

- 2. Enzacamene | C18H22O | CID 6434217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-METHYLBENZYLIDENE CAMPHOR - Ataman Kimya [atamanchemicals.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. 4-Methylbenzylidene Camphor (Explained + Products) [incidecoder.com]

- 6. Page loading... [guidechem.com]

- 7. Toxicokinetics and biotransformation of 3-(4-methylbenzylidene)camphor in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-(4-METHYLBENZYLIDENE)CAMPHOR | 36861-47-9 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. health.ec.europa.eu [health.ec.europa.eu]

- 12. 3-(4-Methylbenzylidene)camphor = 98.0 GC 36861-47-9 [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. US4710584A - Derivatives of 3-benzylidene camphor, process for their preparation and their use as protective agents against UV rays and as medicaments - Google Patents [patents.google.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. bmse001230 Camphor at BMRB [bmrb.io]

- 17. researchgate.net [researchgate.net]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. researchgate.net [researchgate.net]

- 21. Determination of 3-(4′-methylbenzylidene)camphor and its metabolite 3-(4′-carboxybenzylidene)camphor in human semen by solid-phase extraction and liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. zora.uzh.ch [zora.uzh.ch]

- 23. researchgate.net [researchgate.net]

- 24. series.publisso.de [series.publisso.de]

An In-Depth Technical Guide to the Mechanism of Action of 3-(4'-Methylbenzylidene)camphor (4-MBC) as a UV Filter

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4'-Methylbenzylidene)camphor (4-MBC), a derivative of camphor (B46023), has been utilized in the cosmetics industry as a chemical UV filter, primarily targeting the UV-B spectrum of solar radiation. Its mechanism of action as a UV filter is centered on its ability to absorb high-energy UV photons and dissipate this energy through photophysical processes, thereby preventing the radiation from penetrating the skin and causing cellular damage. However, emerging scientific evidence has raised significant concerns regarding its endocrine-disrupting properties, which has led to restrictions on its use in cosmetic products in several regions. This technical guide provides a comprehensive overview of the core mechanisms of action of 4-MBC, encompassing its function as a UV absorber and its biological activities as an endocrine disruptor. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways to serve as a resource for the scientific community.

Core Mechanism as a UV-B Filter

The primary function of 4-MBC as a sunscreen agent is to absorb UV-B radiation, which is in the wavelength range of approximately 280 to 320 nm[1]. The conjugated system within the 4-MBC molecule, consisting of the benzylidene and camphor moieties, is responsible for the absorption of UV photons.

Physicochemical Properties and UV Absorption

The UV absorption spectrum of 4-MBC is characterized by a strong absorption band in the UV-B region. Upon absorption of a UV photon, the 4-MBC molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁).

Photophysical and Photochemical Pathways

Following excitation to the S₁ state, the 4-MBC molecule can undergo several processes to dissipate the absorbed energy. The predominant pathway involves a highly efficient intersystem crossing (ISC) to the triplet state (T₁)[2]. From the triplet state, the molecule primarily returns to the ground state (S₀) via non-radiative decay, releasing the energy as heat. A minor pathway involves fluorescence, where a photon of lower energy is emitted as the molecule returns from the S₁ to the S₀ state.

However, 4-MBC is not completely photostable. A portion of the excited molecules may undergo photochemical reactions, including isomerization and other degradation pathways, which can reduce its efficacy as a UV filter over time and potentially lead to the formation of photoproducts with unknown toxicological profiles.

Endocrine Disrupting Mechanisms of Action

Significant research has focused on the endocrine-disrupting properties of 4-MBC. It has been shown to interact with multiple hormonal systems, most notably the estrogenic and thyroid pathways.

Estrogenic and Anti-Androgenic Activity

4-MBC has demonstrated estrogenic activity in various in vitro and in vivo models. It has been shown to bind to estrogen receptors (ERα and ERβ), although with a much lower affinity than the endogenous hormone 17β-estradiol. Some studies suggest a preferential binding to ERβ[3]. This binding can initiate a cascade of cellular events typically triggered by estrogens.

Furthermore, there is some in vitro evidence to suggest that 4-MBC may possess anti-androgenic properties, though this is less well-characterized than its estrogenic effects[4][5].

Thyroid System Disruption

4-MBC has been identified as a disruptor of the thyroid hormone system. In vivo studies have shown that exposure to 4-MBC can lead to increased thyroid gland weight and alterations in the levels of thyroid-stimulating hormone (TSH) and thyroxine (T4)[1]. The proposed mechanism involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.

Modulation of Other Signaling Pathways

Studies have also indicated that 4-MBC can activate intracellular signaling pathways such as the PI3K/AKT and ERK1/2 pathways in certain cell types[6][7]. These pathways are crucial for regulating cell proliferation, survival, and apoptosis. The activation of these pathways by a xenobiotic compound like 4-MBC could have a range of unintended biological consequences.

Quantitative Data

The following tables summarize the available quantitative data for the physicochemical and biological properties of 4-MBC.

Table 1: Physicochemical and Photophysical Properties of 4-MBC

| Parameter | Value | Conditions | Reference(s) |

| UV Absorption Maximum (λmax) | 299 ± 2 nm | In methanol (B129727) | [8] |

| Molar Extinction Coefficient (ε) | ~38,000 M⁻¹cm⁻¹ | At λmax in ethanol | Theoretical calculation[9] |

| Quantum Yield of Isomerization | 0.13 - 0.3 | Not specified | [10] |

| Photodegradation | Significant degradation under sunlight | In sunscreen formulation | [8] |

Table 2: Endocrine Disrupting Activities of 4-MBC

| Assay / Endpoint | Receptor/Target | Species/Cell Line | IC₅₀ / EC₅₀ / Effect | Reference(s) |

| Estrogen Receptor Binding | ERβ | Human (recombinant) | IC₅₀: 35.3 µM | [3] |

| Estrogen Receptor Binding | ERα | Human (recombinant) | No displacement up to 3 mM | [3] |

| Estrogen Receptor Binding | ER (unspecified) | Ishikawa cells | IC₅₀ > 8.2 mM | [11] |

| Cell Proliferation | ER-positive | MCF-7 cells | EC₅₀: 3.9 µM | [3] |

| Androgen Receptor Activity | Androgen Receptor | In vitro | Evidence of anti-androgenic activity | [4][5] |

| Progesterone (B1679170) Receptor Activity | Progesterone Receptor | In vitro | Evidence of interaction | [6] |

| Thyroid Hormone Disruption | Thyroid system | Rat (in vivo) | Increased TSH at ≥33 mg/kg bw/day | [1] |

| PI3K/AKT Pathway Activation | PI3K/AKT | Human trophoblast cells | Activation observed at 50 µM | [7] |

| ERK1/2 Pathway Activation | ERK1/2 | Human trophoblast cells | Activation observed at 50 µM | [7] |

Note: Specific Kᵢ or IC₅₀ values for androgen and progesterone receptor binding, as well as for PI3K/AKT and ERK1/2 pathway modulation by 4-MBC, are not widely reported in the peer-reviewed literature.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of 4-MBC.

Determination of UV Absorption and Photostability (HPLC Method)

Objective: To quantify the concentration of 4-MBC in a sunscreen formulation before and after exposure to UV radiation.

Methodology:

-

Sample Preparation: A known amount of the sunscreen formulation is accurately weighed and dissolved in a suitable solvent (e.g., methanol or ethanol). The solution is then sonicated and filtered to remove any undissolved excipients.

-

HPLC System: A reverse-phase high-performance liquid chromatography (HPLC) system equipped with a C18 column is used for separation.

-

Mobile Phase: A suitable mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, is used for elution. The composition can be isocratic or a gradient.

-

Detection: A UV-Vis diode array detector is used to monitor the absorbance at the λmax of 4-MBC (around 299 nm).

-

Quantification: The concentration of 4-MBC is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standard solutions of known 4-MBC concentrations.

-

Photostability Assessment: The sunscreen formulation is spread evenly on a suitable substrate (e.g., a quartz plate) and exposed to a controlled source of UV radiation for a defined period. The extraction and HPLC analysis are then repeated to determine the percentage of 4-MBC degradation.

In Vitro Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of 4-MBC for the estrogen receptor.

Methodology:

-

Receptor Source: A source of estrogen receptors is required, which can be a cytosolic fraction from the uteri of ovariectomized rats or recombinant human ERα or ERβ.

-

Radioligand: A radiolabeled estrogen, typically [³H]17β-estradiol, is used as the tracer.

-

Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled 4-MBC (the competitor).

-

Separation: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods such as dextran-coated charcoal or hydroxylapatite.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value, which is the concentration of 4-MBC that inhibits 50% of the specific binding of the radioligand.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

Objective: To assess the inhibitory effect of 4-MBC on the activity of thyroid peroxidase.

Methodology:

-

Enzyme Source: Thyroid peroxidase can be obtained from porcine or human thyroid microsomes, or as a recombinant enzyme.

-

Substrate: A suitable substrate for the peroxidase reaction is used, such as Amplex Red, which is oxidized by TPO in the presence of hydrogen peroxide (H₂O₂) to produce the fluorescent product resorufin.

-

Inhibition Assay: The TPO enzyme is pre-incubated with varying concentrations of 4-MBC.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate and H₂O₂.

-

Detection: The rate of product formation is monitored over time by measuring the increase in fluorescence or absorbance, depending on the substrate used.

-

Data Analysis: The initial reaction rates at different 4-MBC concentrations are calculated. The percent inhibition is plotted against the logarithm of the 4-MBC concentration to determine the IC₅₀ value.

Conclusion

This compound functions as a UV-B filter by absorbing high-energy photons and dissipating the energy primarily as heat. However, its use is associated with significant concerns due to its demonstrated endocrine-disrupting activities. 4-MBC exhibits estrogenic and anti-androgenic properties, and it can disrupt the thyroid hormone system. Furthermore, it has been shown to modulate key intracellular signaling pathways. The quantitative data on its biological activities, particularly at environmentally relevant concentrations, underscore the need for careful risk assessment. The experimental protocols detailed herein provide a framework for the continued investigation of the multifaceted mechanisms of action of 4-MBC and other cosmetic ingredients. This comprehensive guide serves as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. Photophysics of a UV-B Filter 4-Methylbenzylidene Camphor: Intersystem Crossing Plays an Important Role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrogenic activity and estrogen receptor beta binding of the UV filter 3-benzylidene camphor. Comparison with 4-methylbenzylidene camphor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. health.ec.europa.eu [health.ec.europa.eu]

- 5. 4-Methylbenzylidene camphor (4-MBC) - Public Health - European Commission [health.ec.europa.eu]

- 6. The effect of sunscreen 4-methylbenzylidene camphor in different and reproductive models, its bioaccumulation and molecular effects on ligand-receptor interaction, and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Activation of estrogen receptor alpha and ERbeta by 4-methylbenzylidene-camphor in human and rat cells: comparison with phyto- and xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photochemical and Photophysical Properties of 4-Methylbenzylidene Camphor (4-MBC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzylidene Camphor (B46023) (4-MBC), a widely utilized organic ultraviolet (UV) B filter in cosmetic and personal care products, has garnered significant scientific attention due to its photochemical behavior and endocrine-disrupting properties. This technical guide provides a comprehensive overview of the core photochemical and photophysical characteristics of 4-MBC. It details its UV absorption, excited-state dynamics, and photodegradation pathways. Furthermore, this document elucidates the molecular signaling pathways perturbed by 4-MBC, specifically its activation of PI3K/AKT and ERK1/2, and its interference with estrogen and thyroid hormone signaling. Quantitative data are summarized for clarity, and detailed experimental protocols for key analytical methods are provided.

Photophysical and Photochemical Properties

4-MBC's primary function as a sunscreen agent is rooted in its ability to absorb UV-B radiation and dissipate the absorbed energy through photophysical and photochemical processes.

UV-Visible Absorption

4-MBC is an effective UV-B absorber, with its absorption spectrum covering the 280-320 nm range. Its key absorption characteristics are vital for its function in sun protection formulations.[1][2]

Excited State Dynamics and Photostability

Upon absorption of a UV photon, the 4-MBC molecule transitions to an excited singlet state (S₁). From this state, it undergoes efficient intersystem crossing to a lower-energy triplet state (T₁).[3] The deactivation from the triplet state is primarily through non-radiative pathways, which is a key feature for a photostable UV filter.[3] The primary photochemical reaction of 4-MBC upon UV irradiation is a reversible (E/Z) or cis-trans isomerization.[4] This isomerization process is a crucial energy dissipation mechanism. The quantum yield for photodegradation is reported to be very low, confirming its high photostability under UV irradiation alone.[5] While photostable in isolation, 4-MBC can undergo degradation in the presence of other chemical species, such as free chlorine, or through advanced oxidation processes.[6]

The generation of singlet oxygen, a reactive oxygen species, from the triplet state is inefficient, with low quantum yields reported.[3][5]

Quantitative Photophysical and Photochemical Data

The following table summarizes the key quantitative parameters that define the photophysical and photochemical behavior of 4-MBC.

| Parameter | Symbol | Value | Solvent/Conditions | Reference(s) |

| UV Absorption Maximum | λmax | 299 ± 2 nm | Methanol | [7] |

| 301 nm | - | [2] | ||

| Molar Attenuation Coefficient | ε | 24,500 M⁻¹cm⁻¹ | at 300 nm | [8] |

| Singlet Oxygen Quantum Yield | ΦΔ | 0.05 ± 0.01 | Ethanol (B145695) | [3][5] |

| 0.06 ± 0.01 | Acetonitrile (B52724) | [3][5] | ||

| Fluorescence Quantum Yield | Φf | Not reported in the reviewed literature | - | - |

| Excited Singlet State Lifetime | τS1 | ~10⁻¹² s (precursor to isomerization) | - | [5] |

| Excited Triplet State Lifetime | τT1 | Not reported in the reviewed literature | - | - |

| Photoisomerization Quantum Yield | Φiso | Not specifically reported for 4-MBC | - | [5] |

| Photodegradation Quantum Yield | Φdeg | Very low | - | [5] |

Interaction with Cellular Signaling Pathways

Beyond its function as a UV filter, 4-MBC is recognized as an endocrine-disrupting chemical (EDC) that can interfere with key cellular signaling pathways, leading to potential biological effects.

PI3K/AKT and ERK1/2 Signaling

4-MBC has been shown to activate the PI3K/AKT and ERK1/2 signaling pathways. These pathways are central regulators of cell proliferation, survival, and growth. Activation of these cascades can lead to downstream cellular responses that may be implicated in the observed endocrine-disrupting effects.

Caption: Workflow for studying 4-MBC's impact on cell signaling.

Caption: PI3K/AKT pathway activation by 4-MBC.

Caption: ERK1/2 pathway activation by 4-MBC.

Endocrine Disruption

4-MBC is known to interfere with the endocrine system, primarily through estrogenic and anti-thyroid activities.

4-MBC can act as a xenoestrogen, mimicking the effects of estrogen by interacting with estrogen receptors (ERα and ERβ). This interaction can lead to the activation of estrogen-responsive genes, promoting cell proliferation in hormone-sensitive tissues.

Caption: Estrogenic action of 4-MBC via estrogen receptors.

4-MBC has been shown to disrupt the hypothalamic-pituitary-thyroid (HPT) axis. It can lead to a state comparable to primary hypothyroidism, characterized by decreased thyroxine (T₄) levels and elevated thyroid-stimulating hormone (TSH) levels.[9][10] One of the proposed mechanisms is the inhibition of iodide uptake by the thyroid gland.[11]

Caption: Mechanism of 4-MBC-induced thyroid disruption.

Experimental Protocols

UV-Visible Spectroscopy for Absorption Spectrum

Objective: To determine the UV absorption spectrum and the wavelength of maximum absorbance (λmax) of 4-MBC.

Materials:

-

4-Methylbenzylidene Camphor (4-MBC), analytical grade

-

Spectroscopic grade ethanol

-

Quartz cuvettes (1 cm path length)

-

Calibrated UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-MBC in ethanol.

-

Working Solution Preparation: Dilute the stock solution with ethanol to prepare a working solution with a concentration that gives an absorbance reading between 0.5 and 1.5 at the expected λmax (e.g., 10 µg/mL).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Baseline Correction: Fill a quartz cuvette with the blank solvent (ethanol) and place it in the sample holder. Perform a baseline correction across the desired wavelength range (e.g., 250-400 nm).

-

Sample Measurement: Rinse the cuvette with the 4-MBC working solution, then fill it and place it in the sample holder.

-

Spectrum Acquisition: Scan the sample from 250 nm to 400 nm and record the absorbance spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum. The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum of 4-MBC.

Materials:

-

4-MBC, analytical grade

-

Spectroscopic grade ethanol

-

Quartz fluorescence cuvettes (1 cm path length)

-

Calibrated spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of 4-MBC in ethanol (e.g., 1 µg/mL). The absorbance of this solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

-

Parameter Setting:

-

Set the excitation wavelength to the λmax determined from the UV-Vis spectrum (e.g., 300 nm).

-

Set the emission scan range (e.g., 320-600 nm).

-

Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Blank Measurement: Record the emission spectrum of the blank solvent (ethanol) under the same conditions.

-

Sample Measurement: Record the fluorescence emission spectrum of the 4-MBC solution.

-

Data Correction: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission spectrum of 4-MBC.

Photostability Testing

Objective: To assess the stability of 4-MBC upon exposure to UV radiation.

Materials:

-

4-MBC solution in a suitable solvent (e.g., ethanol)

-

Quartz tubes or cuvettes

-

Solar simulator or a lamp with a controlled UV output

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Prepare a solution of 4-MBC of known concentration (e.g., 10 µg/mL) in quartz tubes. Prepare a control sample to be kept in the dark.

-

Irradiation: Expose the samples to a controlled source of UV radiation for a defined period. The light source should comply with ICH Q1B guidelines for photostability testing.

-

Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from the irradiated and dark control samples.

-

HPLC Analysis:

-

Develop an HPLC method to separate and quantify 4-MBC and its potential isomers or degradation products. A typical method might use a C18 column with a mobile phase of acetonitrile and water.

-

Inject the samples from each time point into the HPLC system.

-

-

Data Analysis:

-

Calculate the concentration of 4-MBC remaining at each time point by comparing the peak area to a calibration curve.

-

Plot the percentage of 4-MBC remaining versus irradiation time.

-

Analyze for the appearance of new peaks, which could indicate the formation of photodegradation products or isomers. Compare the chromatograms of the irradiated samples to the dark control.

-

Conclusion

4-Methylbenzylidene Camphor is a photostable UV-B filter that dissipates absorbed UV energy primarily through non-radiative decay from the triplet state and reversible E/Z isomerization. While effective as a sunscreen agent, its role as an endocrine disruptor warrants careful consideration. 4-MBC has been demonstrated to activate the PI3K/AKT and ERK1/2 signaling pathways and interfere with both estrogen and thyroid hormone systems. A comprehensive understanding of these photochemical and photobiological properties is essential for researchers and professionals involved in the development of safe and effective consumer products and pharmaceuticals. Further research is needed to determine the precise values for all photophysical parameters and to fully elucidate the long-term biological consequences of its endocrine-disrupting activities.

References

- 1. Thyroid Disruption: Mechanisms and Clinical Implications in Human Health | Semantic Scholar [semanticscholar.org]

- 2. 4-Methylbenzylidene Camphor (Explained + Products) [incidecoder.com]

- 3. Optical and time-resolved electron paramagnetic resonance studies of the excited states of a UV-B absorber (4-methylbenzylidene)camphor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoisomer composition of the chiral UV filter 4-methylbenzylidene camphor in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics and mechanism of 4-methylbenzylidene camphor degradation by UV-activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. researchgate.net [researchgate.net]

- 9. endocrine-abstracts.org [endocrine-abstracts.org]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. Endocrine Disruptors and the Thyroid Gland—A Combined in Vitro and in Vivo Analysis of Potential New Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 3-(4'-Methylbenzylidene)camphor in DMSO and Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3-(4'-methylbenzylidene)camphor (3-MBC), a prominent UV filter known for its endocrine-disrupting properties, in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). This document compiles quantitative solubility data, details relevant experimental protocols, and visualizes associated biological and experimental workflows to support research and development activities.

Core Topic: Solubility of this compound (3-MBC)

This compound, also frequently referred to as 4-methylbenzylidene camphor (B46023) (4-MBC), is an organic camphor derivative utilized in the cosmetics industry as a UV B radiation filter.[1][2] Its utility in various formulations and biological studies necessitates a clear understanding of its solubility characteristics in standard solvents.

Quantitative Solubility Data

The solubility of 3-MBC in DMSO and ethanol has been reported across various sources. The following table summarizes the available quantitative data to provide a comparative overview.

| Solvent | Reported Solubility | Molar Concentration (if applicable) |

| DMSO | ≥10 mg/mL[3] | - |

| 50 mg/mL[2] | 196.56 mM[2] | |

| Approximately 20 mg/mL[4] | - | |

| Ethanol | Slightly soluble (approximately 25%)[5] | - |

| ≥111.2 mg/mL[3] | - | |

| Approximately 20 mg/mL[4] | - | |

| 50 mg/mL[2] | - |

Note: The term "slightly soluble" is qualitative, though a quantitative estimate of "approximately 25%" is provided in one source, likely on a weight-per-volume or weight-per-weight basis.[5]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. Based on established methodologies for organic compounds, a generalized protocol for assessing the solubility of 3-MBC in DMSO and ethanol is outlined below. This protocol is a composite of standard laboratory practices, such as the shake-flask method.[6]

Objective:

To determine the solubility of this compound in both dimethyl sulfoxide (DMSO) and ethanol at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol, anhydrous

-

Analytical balance

-

Vortex mixer

-

Sonicator

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-MBC into several vials.

-

Add a precise volume of the chosen solvent (DMSO or ethanol) to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a vortex mixer and sonicator at the beginning can aid in the initial dispersion of the solid.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

For a more complete separation, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 3-MBC.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of 3-MBC in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualizations: Pathways and Workflows

To further aid researchers, the following diagrams illustrate key biological pathways involving 3-MBC and a typical experimental workflow for solubility assessment.

References

- 1. methylbenzylidene camphor, 36861-47-9 [thegoodscentscompany.com]

- 2. selleckchem.com [selleckchem.com]

- 3. 3-(4-METHYLBENZYLIDENE)CAMPHOR | 36861-47-9 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. health.ec.europa.eu [health.ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

3-(4'-Methylbenzylidene)camphor (4-MBC): An In-Depth Technical Review of its Estrogenic and Anti-Androgenic Activity

An Overview for Researchers and Drug Development Professionals

Introduction

3-(4'-Methylbenzylidene)camphor (4-MBC), also known as enzacamene, is an organic chemical compound widely used as a UV filter in sunscreens and other cosmetic products to protect the skin from UV-B radiation.[1] Over the past two decades, concerns have been raised regarding its potential to act as an endocrine disruptor.[1] Extensive research has focused on its capacity to interfere with the body's hormonal systems, specifically its estrogenic (estrogen-like) and anti-androgenic (testosterone-blocking) activities. This document provides a comprehensive technical guide on the current scientific understanding of these effects, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

Estrogenic Activity of 4-MBC

4-MBC has been demonstrated to exert estrogenic effects in a variety of in vitro and in vivo models. These effects are primarily mediated through its interaction with estrogen receptors (ER), although its potency is significantly lower than that of the endogenous hormone 17β-estradiol.

Quantitative Data on Estrogenic Activity

The estrogenic potential of 4-MBC has been quantified across several experimental systems. The data below summarizes key findings related to its receptor binding affinity, cell proliferation induction, and in vivo potency.

| Assay Type | Model System | Endpoint | Value / Result | Reference(s) |

| Receptor Binding Assays | Human Estrogen Receptor α (hERα) | Binding | No displacement detected up to 3 mM | [2] |

| Human Estrogen Receptor β (hERβ) | IC50 | 35.3 µM | [2] | |

| Porcine Uterine Cytosolic Receptors | IC50 | 112 µM | [2] | |

| Xenopus laevis (Clawed Frog) ER | Binding | Weakly binds to the receptor; 100 µM of 4-MBC does not completely displace estradiol | [3] | |

| Cell Proliferation Assay | Human Breast Cancer Cells (MCF-7) | EC50 | 3.9 µM | [2] |

| Reporter Gene Assays | Human Endometrial Cells (Ishikawa) | Activity | Induces ERα-mediated transactivation (weakly) and ERβ-mediated transactivation (higher potency) at >1 µM | [1] |

| In Vivo Assays | Immature Rat Uterotrophic Assay | Effect | Uterotrophic via subcutaneous injection and oral gavage | [4][5] |

| Rainbow Trout (Oncorhynchus mykiss) | ED10 | 37 mg/kg per injection | ||

| ED50 | 115 mg/kg per injection | [2] | ||

| ED90 | 194 mg/kg per injection |

Estrogenic Signaling Pathway

4-MBC exerts its estrogenic effects by interacting with nuclear estrogen receptors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes. This can lead to various physiological responses, such as cell proliferation and the synthesis of specific proteins.

Anti-Androgenic Activity of 4-MBC

In addition to its estrogenic properties, 4-MBC has been reported to exhibit anti-androgenic activity. This involves the inhibition of the normal function of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). The evidence for these effects is primarily from in vitro studies.[4]

Quantitative Data on Anti-Androgenic Activity

Specific quantitative data, such as IC50 values from competitive binding assays or dose-response data from the in vivo Hershberger assay, are not consistently reported in the literature for 4-MBC. However, studies have confirmed its ability to act as an antagonist to the androgen receptor (AR).

| Assay Type | Model System | Endpoint | Result | Reference(s) |

| Reporter Gene Assays | U2-OS Cells | Activity | Demonstrated anti-androgenic activity against DHT-induced AR activation. | |

| Regulatory Review | SCCS Opinion (2022) | Evidence | Effects on the androgen system are not evident, with only in vitro evidence available. | [4] |

Anti-Androgenic Signaling Pathway

The anti-androgenic mechanism of 4-MBC is believed to be competitive antagonism of the androgen receptor. By binding to the AR, 4-MBC prevents the binding of endogenous androgens like DHT. This inhibits the receptor's translocation to the nucleus and subsequent activation of androgen-responsive genes, thereby blocking androgen-mediated physiological effects.

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to assess the estrogenic and anti-androgenic activity of 4-MBC.

Estrogen Receptor Competitive Binding Assay

This in vitro assay quantifies the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Objective: To determine the binding affinity (IC50) of 4-MBC for the estrogen receptor.

Materials:

-

Source of Estrogen Receptor (e.g., porcine uterine cytosol, recombinant human ERα/ERβ).

-

Radiolabeled Ligand (e.g., [3H]17β-estradiol or [125I]16α-iodo-estradiol).

-

Test Compound: this compound.

-

Assay Buffer (e.g., Tris-HCl with additives).

-

Method for separating bound from free ligand (e.g., hydroxyapatite (B223615), dextran-coated charcoal).

-

Scintillation counter or gamma counter.

Procedure:

-

Preparation: Prepare serial dilutions of 4-MBC and a standard competitor (e.g., unlabeled 17β-estradiol) in the assay buffer.

-

Incubation: In reaction tubes, combine the ER preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of either 4-MBC or the standard competitor. Include control tubes for total binding (no competitor) and non-specific binding (large excess of unlabeled estradiol).

-

Equilibrium: Incubate the mixtures at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand using a suitable method. For example, add a hydroxyapatite slurry, incubate, and then centrifuge to pellet the receptor-bound complex.

-

Quantification: Measure the radioactivity in the bound fraction using a scintillation or gamma counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of 4-MBC. Plot this against the log concentration of 4-MBC and use a non-linear regression model to determine the IC50 value, which is the concentration of 4-MBC that inhibits 50% of the specific binding of the radioligand.

Uterotrophic Assay in Immature Rats

This in vivo assay is a standard method for identifying estrogenic activity. It relies on the principle that the uterus of an immature female rat will increase in weight in response to estrogenic compounds.

Objective: To determine if 4-MBC causes an increase in uterine weight in immature female rats.

Animals: Immature, female rats (e.g., Wistar or Sprague-Dawley), approximately 20-22 days old.

Procedure:

-

Acclimatization: Animals are acclimatized to laboratory conditions for a few days.

-

Dosing: Animals are randomly assigned to groups (e.g., n=6-8 per group). Groups include a vehicle control, a positive control (e.g., 17α-ethinylestradiol), and several dose levels of 4-MBC. The test substance is administered daily for three consecutive days, typically by oral gavage or subcutaneous injection.

-

Observation: Animals are weighed daily and observed for any signs of toxicity.

-

Necropsy: Approximately 24 hours after the final dose, the animals are euthanized. The uterus is carefully dissected, trimmed of fat and connective tissue, and blotted to remove luminal fluid. The wet weight of the uterus is recorded.

-

Data Analysis: The uterine weight is normalized to the final body weight. The mean normalized uterine weights of the 4-MBC-treated groups are compared to the vehicle control group using statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates estrogenic activity.

Androgen Receptor (AR) Reporter Gene Assay

This in vitro assay measures the ability of a chemical to induce or inhibit gene expression mediated by the androgen receptor.

Objective: To determine if 4-MBC can antagonize DHT-induced activation of the androgen receptor.

Materials:

-

A suitable mammalian cell line (e.g., CHO, PC3, U2-OS).

-

An expression vector for the human androgen receptor (hAR).

-

A reporter vector containing an androgen-responsive promoter (e.g., MMTV or PSA promoter) linked to a reporter gene (e.g., luciferase).

-

A co-transfected control vector (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Test compounds: 4-MBC, a standard agonist (DHT), and a standard antagonist (e.g., flutamide).

Procedure:

-

Transfection: Cells are co-transfected with the hAR expression vector, the androgen-responsive reporter vector, and the normalization vector. Stably transfected cell lines that already contain these elements can also be used.

-

Treatment: After transfection, cells are plated in multi-well plates. For antagonist testing, cells are treated with a fixed, sub-maximal concentration of DHT along with varying concentrations of 4-MBC. Control wells include vehicle only, DHT only, and DHT plus a standard antagonist.

-

Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer according to the manufacturer's protocol. The activity of the normalization reporter is also measured.

-

Data Analysis: The primary reporter activity is normalized to the control reporter activity. The results are expressed as a percentage of the activity induced by DHT alone. An IC50 value can be calculated, representing the concentration of 4-MBC that causes a 50% reduction in DHT-induced activity.

Conclusion

The scientific evidence clearly indicates that this compound possesses endocrine-disrupting properties. It is a weak estrogen agonist, showing a clear preference for ERβ over ERα, and is capable of inducing estrogenic responses both in vitro and in vivo.[1][2][4] Furthermore, in vitro data suggests that 4-MBC can act as an androgen receptor antagonist.[4] While its potency is substantially lower than endogenous hormones, the widespread and repeated use of 4-MBC in cosmetic products necessitates a thorough risk assessment, considering its combined estrogenic and anti-androgenic potential. The methodologies and data presented in this guide provide a technical foundation for researchers and drug development professionals evaluating the endocrine activity of this and similar compounds.

References

- 1. Activation of estrogen receptor alpha and ERbeta by 4-methylbenzylidene-camphor in human and rat cells: comparison with phyto- and xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrogenic activity and estrogen receptor beta binding of the UV filter 3-benzylidene camphor. Comparison with 4-methylbenzylidene camphor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicokinetics and biotransformation of 3-(4-methylbenzylidene)camphor in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Methylbenzylidene camphor (4-MBC) - Public Health - European Commission [health.ec.europa.eu]

- 5. ovid.com [ovid.com]

The Impact of 4-Methylbenzylidene Camphor on Thyroid Hormone Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzylidene camphor (B46023) (4-MBC), a widely used UV filter in sunscreens and other cosmetic products, has come under scientific scrutiny for its potential endocrine-disrupting properties, particularly concerning the thyroid hormone pathway. This technical guide provides an in-depth analysis of the current scientific evidence on the effects of 4-MBC on thyroid hormone synthesis, regulation, and signaling. It summarizes key quantitative data from in vivo studies, details relevant experimental protocols for assessing thyroid disruption, and presents visual representations of the affected pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the thyroid-disrupting potential of 4-MBC and other environmental compounds.

Introduction

The thyroid gland is a critical component of the endocrine system, responsible for producing hormones that regulate metabolism, growth, and development.[1] The synthesis and release of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are tightly regulated by the hypothalamic-pituitary-thyroid (HPT) axis.[2] Endocrine-disrupting chemicals (EDCs) can interfere with this delicate balance at multiple levels, leading to adverse health effects.[1][3]

4-Methylbenzylidene camphor (4-MBC) is an organic compound used as a UV-B filter in cosmetic products.[4] Concerns have been raised about its potential to act as an endocrine disruptor, with evidence suggesting effects on both the estrogenic and thyroid systems.[4] This guide focuses specifically on the interaction of 4-MBC with the thyroid hormone pathway, consolidating available data to provide a clear understanding of its mechanisms of action.

In Vivo Effects of 4-MBC on the Hypothalamic-Pituitary-Thyroid Axis

In vivo studies in animal models, primarily Sprague-Dawley rats, have provided significant quantitative data on the effects of 4-MBC on the HPT axis. These studies consistently demonstrate that oral administration of 4-MBC leads to a state comparable to primary hypothyroidism.[5][6]

Quantitative Data from In Vivo Studies

The following tables summarize the dose-dependent effects of 4-MBC on key thyroid-related parameters as reported in the scientific literature.

Table 1: Effect of 4-MBC on Serum Thyroid Hormone and TSH Levels in Ovariectomized Sprague-Dawley Rats (5-day oral gavage) [5][6][7]

| 4-MBC Dose (mg/kg b.w./day) | Serum TSH | Serum T4 | Serum T3 | Thyroid Gland Weight |

| 10 | No significant change | No significant change | No significant change | No significant change |

| 33 | Significantly elevated | Slightly decreased | Almost unchanged | Remarkably increased |

| 100 | Markedly increased | Slightly decreased | Almost unchanged | Remarkably increased |

| 333 | Markedly increased | Slightly decreased | Almost unchanged | Remarkably increased |

| 600 | Markedly increased | Slightly decreased | Almost unchanged | Remarkably increased |

Table 2: Effect of 4-MBC on Pituitary and Thyroid Gene Expression in Ovariectomized Sprague-Dawley Rats (5-day oral gavage) [5][6][7]

| 4-MBC Dose (mg/kg b.w./day) | Pituitary TSHα mRNA | Pituitary TSHβ mRNA | Pituitary 5'-deiodinase I (Dio1) mRNA | Pituitary 5'-deiodinase II (Dio2) mRNA | Thyroid TSH receptor (Tshr) mRNA | Thyroid Sodium-Iodide Symporter (Nis) mRNA | Thyroid Peroxidase (Tpo) mRNA |

| >33 | Markedly increased (≥ 2-fold) | Markedly increased (≥ 2-fold) | Decreased | Elevated | Increased | Increased | Increased |

Molecular Mechanisms of 4-MBC Action

The in vivo data suggests that 4-MBC disrupts the thyroid hormone pathway at multiple levels. The primary mechanism appears to be an interference with thyroid hormone synthesis within the thyroid gland, leading to a compensatory response from the pituitary.

Disruption of Thyroid Hormone Synthesis

-

Sodium-Iodide Symporter (NIS): Responsible for the uptake of iodide into thyroid follicular cells. Inhibition of NIS would limit the availability of iodide, a crucial component of thyroid hormones.

-

Thyroid Peroxidase (TPO): A key enzyme that catalyzes the oxidation of iodide and its incorporation onto tyrosine residues of the thyroglobulin protein. Inhibition of TPO is a common mechanism for antithyroid drugs.

-

Thyroglobulin (Tg): The protein scaffold upon which thyroid hormones are synthesized. Interference with Tg synthesis or its iodination could disrupt hormone production.

Pituitary Feedback and Deiodinase Activity

The observed changes in the pituitary are consistent with a feedback response to hypothyroidism. The significant elevation of TSH is a direct result of low T4 levels.[5][7] The altered expression of deiodinases, enzymes that convert T4 to the more active T3, further reflects the body's attempt to compensate for the hypothyroid state.[5][7] The decrease in pituitary Dio1 and increase in Dio2 mRNA levels are characteristic of hypothyroidism and aim to increase the local conversion of T4 to T3 within the pituitary to maintain feedback regulation.[5][7]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature and standard protocols for assessing thyroid disruption.

In Vivo Thyroid Disruption Assay (Rat Model)

This protocol is based on the studies investigating the effects of 4-MBC in Sprague-Dawley rats.[5][6][7]

-

Animal Model: Two-month-old female, bilaterally ovariectomized Sprague-Dawley rats.[7] Ovariectomy is performed to eliminate the influence of estrogen, as 4-MBC also exhibits weak estrogenic effects.[5]

-

Diet: Animals are maintained on a soy-free diet to avoid interference from phytoestrogens.[6]

-

Dosing: 4-MBC is administered daily via oral gavage for a specified period (e.g., five days).[5][7] A range of concentrations (e.g., 10, 33, 100, 333, 600 mg/kg b.w./day) is used to establish a dose-response relationship.[5][7] Control groups include a vehicle control, a positive control for hypothyroidism (e.g., methimazole (B1676384) - MMI), and a positive control for hyperthyroidism (e.g., T4).[6][7]

-

Sample Collection: At the end of the treatment period, blood samples are collected for hormone analysis, and tissues (pituitary and thyroid glands) are harvested for gene expression analysis and histological examination.[5][6]

-

Hormone Analysis: Total T3, T4, and TSH serum levels are measured by radioimmunoassay (RIA).[6][7]

-

Gene Expression Analysis: Transcript levels of target genes (e.g., TSHα, TSHβ, Dio1, Dio2, Tshr, Nis, Tpo) are quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).[5][6]

-

Histology: Thyroid glands are weighed and examined for morphological changes.[5]

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

While specific IC50 values for 4-MBC are not available, this protocol describes a standard method for assessing TPO inhibition.

-

Principle: This assay measures the peroxidase activity of TPO. In the presence of a substrate and hydrogen peroxide (H₂O₂), TPO catalyzes an oxidation reaction that produces a detectable signal (e.g., fluorescence). An inhibitor will reduce the rate of this reaction.

-

TPO Source: Commercially available porcine TPO, recombinant human TPO, or microsomes prepared from thyroid tissue.

-

Assay Procedure (Amplex® UltraRed method):

-

Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Add the TPO enzyme preparation to the wells of a microplate.

-

Add various concentrations of the test compound (e.g., 4-MBC) and a known inhibitor as a positive control (e.g., methimazole).

-

Initiate the reaction by adding the Amplex® UltraRed reagent and H₂O₂.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

In Vitro Sodium-Iodide Symporter (NIS) Inhibition Assay

This protocol describes a common method for evaluating the inhibition of NIS-mediated iodide uptake.

-

Cell Lines: Fischer Rat Thyroid Line-5 (FRTL-5) cells, which endogenously express NIS, or a cell line engineered to stably express the human NIS protein (e.g., hNIS-HEK293T).[6]

-

Principle: The assay measures the uptake of a tracer (radioactive or non-radioactive iodide) into the cells. Inhibition of NIS by a test compound will result in reduced intracellular tracer accumulation.

-

Assay Procedure (Radioactive Iodide Uptake - RAIU):

-

Plate the cells in a multi-well format and allow them to adhere.

-

Wash the cells with a buffer that mimics the ionic composition of the extracellular fluid.

-

Pre-incubate the cells with various concentrations of the test compound and a known NIS inhibitor (e.g., sodium perchlorate) as a positive control.

-

Add a solution containing radioactive iodide (e.g., ¹²⁵I) to initiate uptake.

-

Incubate for a defined period to allow for iodide transport.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a gamma counter.

-

-

Data Analysis: Determine the amount of iodide uptake at each concentration of the test compound. Calculate the percent inhibition and determine the IC50 value. A parallel cytotoxicity assay should be performed to ensure that the observed reduction in iodide uptake is not due to cell death.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Thyroid hormone synthesis pathway and potential points of disruption by 4-MBC.

Caption: Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) axis by 4-MBC.

Caption: Experimental workflow for assessing the thyroid-disrupting effects of 4-MBC.

Conclusion

The available scientific evidence, primarily from in vivo studies, strongly indicates that 4-methylbenzylidene camphor is a potent disruptor of the thyroid hormone pathway. It induces a state of primary hypothyroidism by interfering with thyroid hormone synthesis, leading to a robust compensatory response from the pituitary gland. While the precise molecular targets within the thyroid gland have not been definitively identified through direct in vitro inhibition studies with 4-MBC, the in vivo data points towards an inhibition of key processes such as iodide uptake (NIS) and/or hormone synthesis (TPO).

For researchers, scientists, and drug development professionals, these findings highlight the importance of screening for thyroid-disrupting activity in compounds intended for widespread human use, particularly in cosmetics that are applied topically and can be absorbed systemically. The experimental protocols detailed in this guide provide a framework for conducting such assessments. Further research is warranted to elucidate the exact molecular mechanisms of 4-MBC's action, including the determination of its inhibitory constants for key enzymes in the thyroid hormone synthesis pathway. This will allow for a more comprehensive risk assessment and inform the development of safer alternatives.

References

- 1. Targeting Novel Sodium Iodide Symporter Interactors ADP-Ribosylation Factor 4 and Valosin-Containing Protein Enhances Radioiodine Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ec.europa.eu [ec.europa.eu]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. Evaluation of potential sodium-iodide symporter (NIS) inhibitors using a secondary Fischer rat thyroid follicular cell (FRTL-5) radioactive iodide uptake (RAIU) assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. The Sodium/Iodide Symporter (NIS): Molecular Physiology and Preclinical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Toxicokinetics of 3-(4'-Methylbenzylidene)camphor (3-MBC) Following Dermal Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4'-Methylbenzylidene)camphor (3-MBC), also known as enzacamene, is an organic chemical compound widely used as a UV filter in sunscreens and other cosmetic products to protect the skin from UVB radiation.[1] Despite its efficacy, concerns have been raised regarding its systemic absorption and potential endocrine-disrupting effects. A thorough understanding of the toxicokinetics of 3-MBC following dermal application is crucial for assessing its safety and for the development of safer alternatives. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of 3-MBC after it is applied to the skin. It includes quantitative data from human and animal studies, detailed experimental protocols, and visualizations of key processes to support further research and development in this area.

Quantitative Toxicokinetic Data

The systemic exposure to 3-MBC after dermal application has been investigated in both human and rat models. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of the pharmacokinetic parameters of 3-MBC and its primary metabolites: 3-(4-carboxybenzylidene)camphor (cx-MBC) and 3-(4-carboxybenzylidene)-6-hydroxycamphor (cx-MBC-OH).

Table 1: Pharmacokinetic Parameters of 3-MBC and its Metabolites in Humans Following Dermal Application

| Parameter | 3-MBC (Parent Compound) | cx-MBC (Metabolite) | cx-MBC-OH (Metabolite) | Reference |

| Dose | 22 mg/kg (in a 4% w/w sunscreen formulation) | - | - | [2] |

| Cmax (pmol/mL) | 100-200 | 100-200 | 50-80 | [2] |

| Tmax (hours) | 6 | 24 | 12 | [2] |

| Urinary Excretion | A small percentage of the applied dose is recovered as metabolites in urine, partly as glucuronides. | The ratio of cx-MBC to cx-MBC-OH in human urine is approximately 1:4. | The highest concentrations of metabolites are excreted via urine 16-24 hours after dermal application. | [1][2][3] |

Table 2: Pharmacokinetic Parameters of 3-MBC and its Metabolites in Rats Following Dermal Application

| Parameter | 3-MBC (Parent Compound) | cx-MBC (Metabolite) | cx-MBC-OH (Metabolite) | Reference |

| Dose | 400 mg/kg bw and 2000 mg/kg bw (occlusive patch for 24h) | - | - | [2] |

| Cmax (pmol/mL) | 200 (at 400 mg/kg) and 1200 (at 2000 mg/kg) | 55,000 (females, high dose) | 18,000 (males, high dose) | [2] |